molecular formula C17H22N4O2 B3008320 1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1448121-72-9

1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No. B3008320
CAS RN: 1448121-72-9
M. Wt: 314.389
InChI Key: CGSHCSFRAGVKMP-UHFFFAOYSA-N
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Description

The compound "1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea" is a urea derivative, which is a class of compounds known for their wide range of applications in chemistry and biology. Urea derivatives are often studied for their potential use in various fields, including medicine and agriculture. The papers provided focus on different urea derivatives and their reactions, which can offer insights into the behavior of the compound .

Synthesis Analysis

The synthesis of urea derivatives can involve multiple steps, including nucleophilic and electrophilic substitution reactions, as well as oxidation processes. For instance, the synthesis of 1-Cyclopentyl-3-(3-hydroxyphenyl)urea, a related compound, was achieved through a two-step substitution and one-step oxidation, as detailed in the second paper . This information suggests that a similar approach could potentially be applied to synthesize the compound of interest, with adjustments made for the specific substituents present in its structure.

Molecular Structure Analysis

The molecular structure of urea derivatives can be characterized using various spectroscopic techniques, such as NMR, FT-IR, and MS, as well as single-crystal X-ray diffraction . Density Functional Theory (DFT) studies are also valuable for optimizing the structure and comparing it with experimental data. The frontier molecular orbitals calculated in these studies can reveal important structural features and physicochemical properties of the molecules . These methods would likely be applicable to the analysis of the molecular structure of "1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea."

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. For example, cyclohexylamine, a structural component related to the cyclohexyl group in the compound of interest, reacts with different aldehydes to form products through nucleophilic substitution or condensation followed by hydrolysis . The nature of the substituents can significantly influence the reaction pathway and the resulting products. These findings can provide a basis for predicting the reactivity of the compound under different chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds and the electronic polarization of certain groups within the molecule can affect properties such as solubility, melting point, and reactivity . The study of these properties is essential for understanding the behavior of the compound in various environments and for its potential applications.

Scientific Research Applications

Chemical Synthesis and Characterization

1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea and its derivatives are subjects of chemical synthesis studies aiming at exploring their chemical properties and potential applications. For example, Jiang et al. (2008) discussed the synthesis of disubstituted ureas from amines and CO2 using a basic ionic liquid as the catalyst, which includes the structural framework similar to the chemical . These synthesis processes are pivotal for developing novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Jiang et al., 2008).

Biological Activities and Applications

Compounds structurally related to 1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea have been explored for their biological activities. For instance, Tok et al. (2021) synthesized 2,5-disubstituted-1,3,4-oxadiazole derivatives bearing a urea moiety, demonstrating significant monoamine oxidase B inhibitory activity, which could have implications for treating neurological disorders. Such studies highlight the potential therapeutic applications of these compounds (Tok et al., 2021).

Material Science and Corrosion Inhibition

Research into the applications of 1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea derivatives extends into material science, particularly in corrosion inhibition. Mistry et al. (2011) investigated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives, indicating that compounds with a similar urea structure could serve as effective corrosion inhibitors for metals in acidic environments. This research provides insights into the development of new corrosion inhibitors for industrial applications (Mistry et al., 2011).

properties

IUPAC Name

1-cyclohexyl-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-12-18-16(23-21-12)11-13-7-5-6-10-15(13)20-17(22)19-14-8-3-2-4-9-14/h5-7,10,14H,2-4,8-9,11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSHCSFRAGVKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

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